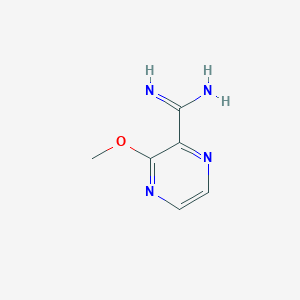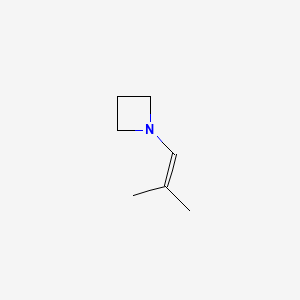![molecular formula C11H18N2O4 B12277554 Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester CAS No. 958396-77-5](/img/structure/B12277554.png)
Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester is a chemical compound with the molecular formula C11H18N2O4 and a molecular weight of 242.27 g/mol . This compound is known for its unique structure, which includes a cyano group, an ester linkage, and a tert-butoxycarbonyl (Boc) protected amine group. It is used in various chemical and pharmaceutical applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-cyanoacetic acid and 3-aminopropanol.
Protection of the Amine Group: The amine group of 3-aminopropanol is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.
Chemical Reactions Analysis
Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester undergoes various chemical reactions, including:
Scientific Research Applications
Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing amine functionalities.
Organic Synthesis:
Biological Studies: It is used in biological studies to investigate the effects of cyano and ester groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester involves its reactivity with various biological and chemical targets. The cyano group can participate in nucleophilic addition reactions, while the ester linkage can undergo hydrolysis to release active intermediates . The Boc-protected amine group can be deprotected to yield a free amine, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester can be compared with similar compounds such as:
Acetic acid, 2-cyano-, 3-amino propyl ester: This compound lacks the Boc protecting group, making it more reactive but less stable.
Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester: This compound has a shorter alkyl chain, affecting its reactivity and solubility.
Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]butyl ester: This compound has a longer alkyl chain, which can influence its hydrophobicity and biological activity.
Properties
CAS No. |
958396-77-5 |
|---|---|
Molecular Formula |
C11H18N2O4 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl 2-cyanoacetate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-7-4-8-16-9(14)5-6-12/h4-5,7-8H2,1-3H3,(H,13,15) |
InChI Key |
XZLRJCSXDLXBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B12277473.png)
![5-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12277477.png)
![(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12277480.png)
![5-[(cyclopropylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12277486.png)
![Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate](/img/structure/B12277491.png)
![3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole](/img/structure/B12277503.png)
![2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride](/img/structure/B12277504.png)
![1-Tert-butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B12277507.png)

![(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B12277517.png)



![Methyl 4-(3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12277533.png)
